3-Azido-5-(chloromethyl)pyridine;hydrochloride
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Overview
Description
3-Azido-5-(chloromethyl)pyridine;hydrochloride is a useful research compound. Its molecular formula is C6H6Cl2N4 and its molecular weight is 205.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Magnetic Complexes
3-Azido-5-(chloromethyl)pyridine hydrochloride is involved in the synthesis of copper(II) azido complexes with pyridine-based co-ligands through low-temperature hydrothermal reactions. These reactions result in the formation of magnetic complexes with distinct structures and magnetic interactions. The in-situ reactions lead to the generation of azidomethylpyridine and other derivatives, contributing to the formation of complexes with varying magnetic properties, including antiferromagnetic and ferromagnetic interactions (Zhao et al., 2016).
Coordination Polymers with Magnetic Ordering
The compound is used in the development of coordination polymers featuring end-on azido and pyridine carboxylate N-oxide bridges. These polymers exhibit long-range magnetic ordering with low-dimensional character, showcasing the influence of synthesis conditions and ligand decoration on the structures and magnetic properties of metal azido complexes (He et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of a compound like “3-Azido-5-(chloromethyl)pyridine;hydrochloride” are usually specific proteins or enzymes in the body. These targets play crucial roles in various biological processes. The compound binds to these targets and modulates their activity, leading to a therapeutic effect .
Mode of Action
“this compound” likely interacts with its targets by forming a chemical bond with specific amino acids in the target protein. This interaction can either inhibit or enhance the activity of the target, resulting in changes in the biological process that the target is involved in .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. The downstream effects can include changes in signal transduction, gene expression, or metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of “this compound” depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in cell function to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature can affect the compound’s stability, while the presence of other molecules can influence its binding to its targets .
Properties
IUPAC Name |
3-azido-5-(chloromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.ClH/c7-2-5-1-6(10-11-8)4-9-3-5;/h1,3-4H,2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDCVCQBGACICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N=[N+]=[N-])CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.